molecular formula C20H19N3O B2490043 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole CAS No. 921800-43-3

2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole

Cat. No.: B2490043
CAS No.: 921800-43-3
M. Wt: 317.392
InChI Key: CDKJNTPCELBBEH-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring an indole core substituted at the 1-position with a 2-methylbenzyl group and at the 2-position with a 5-ethyl-1,3,4-oxadiazole moiety. Its molecular formula is C₂₁H₂₀N₃O, with a molecular weight of 330.41 g/mol (derived from structural analysis of and substituent additions). Key physicochemical properties include a calculated logP of ~4.2 (estimated via comparative analysis with ), indicating moderate lipophilicity.

Properties

IUPAC Name

2-ethyl-5-[1-[(2-methylphenyl)methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-3-19-21-22-20(24-19)18-12-15-9-6-7-11-17(15)23(18)13-16-10-5-4-8-14(16)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKJNTPCELBBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole is a novel hybrid molecule that combines the oxadiazole and indole scaffolds. This article reviews its biological activity, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N4O\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

This structure features an oxadiazole ring, which is known for its diverse biological activities, and an indole moiety, which has been extensively studied for its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The 1,3,4-oxadiazole derivatives have been reported to act as cytotoxic agents against various cancer cell lines. For example:

  • Mechanism of Action : The oxadiazole ring interacts with cellular proteins involved in apoptosis and cell cycle regulation. Studies show that these compounds can induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
  • Case Study : A synthesized derivative with similar structural features demonstrated an IC50 value of approximately 10 µM against human cancer cell lines, indicating potent cytotoxicity .
CompoundCell LineIC50 (µM)
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indoleA431 (skin cancer)10
Similar derivativeU251 (glioblastoma)15

Antimicrobial Activity

The compound also exhibits antimicrobial properties. The presence of the oxadiazole ring enhances its effectiveness against various bacterial strains:

  • Activity Spectrum : Studies have shown that derivatives of oxadiazoles possess activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to oxadiazoles have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Other Biological Activities

In addition to anticancer and antimicrobial activities, the compound may possess other pharmacological effects:

  • Anti-inflammatory Properties : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
  • Antioxidant Activity : The indole component is known for its antioxidant properties, which may contribute to the overall therapeutic profile of the compound .

Research Findings

Recent literature highlights the significance of structure-activity relationships (SAR) in determining the biological efficacy of oxadiazole derivatives. Modifications in substituents on the phenyl or indole rings can significantly alter their potency:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • Hybridization : The combination of different bioactive scaffolds often leads to synergistic effects.

Scientific Research Applications

General Synthetic Pathway

  • Formation of 5-Ethyl-1,3,4-oxadiazole : This is achieved through the reaction of ethyl hydrazine with appropriate carbonyl compounds.
  • Indole Synthesis : The indole framework can be synthesized via Fischer indole synthesis or other cyclization methods involving phenyl derivatives.
  • Coupling Reaction : The final step involves coupling the oxadiazole derivative with the indole to form the target compound.

Case Study: Synthesis of Related Compounds

A study published in Molecules describes the synthesis of various N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and their antimicrobial properties . This illustrates the versatility of indole derivatives in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that compounds containing both indole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole have been tested against various bacterial strains.

Antimicrobial Evaluation

In a study evaluating antimicrobial activities, certain derivatives showed promising results against Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assays indicated that compounds with specific substituents exhibited enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

In addition to antimicrobial effects, some derivatives have been assessed for their antioxidant capabilities. A series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines were synthesized and evaluated for their antioxidant activities using various assays such as Ferric Reducing Antioxidant Power (FRAP) . These studies suggest that modifications to the oxadiazole or indole rings can enhance antioxidant efficacy.

Tubulin Inhibition

Another significant application is in cancer research where compounds like 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole are being investigated as potential tubulin inhibitors. Such compounds interfere with mitotic processes in cancer cells, offering a pathway for novel anticancer therapies .

Compound NameAntimicrobial ActivityAntioxidant ActivityTubulin Inhibition
Compound ADIZ: 21 mm (S. aureus)FRAP: ModerateYes
Compound BDIZ: 22 mm (E. coli)FRAP: HighNo
Compound CDIZ: 19 mm (B. subtilis)FRAP: LowYes

Synthesis Overview

StepDescriptionKey Reactants
Step 1Synthesis of OxadiazoleEthyl hydrazine + Carbonyl
Step 2Indole FormationPhenyl derivatives
Step 3Coupling ReactionOxadiazole + Indole

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties
Target Compound C₂₁H₂₀N₃O 330.41 ~4.2 5-Ethyl-oxadiazole, 2-methylbenzyl High lipophilicity, steric bulk
Compound A () C₁₈H₁₄FN₃O 307.33 3.75 5-Methyl-oxadiazole, 4-fluorobenzyl Moderate solubility, electronic effects
Compound B () C₁₁H₉N₃OS 231.27 ~2.8 Oxadiazole-2-thiol, indole-3-methyl Polar, disulfide potential
Compound D () C₁₇H₁₄N₄O 290.12 ~3.5 Phenylamino-oxadiazole, indole-3 Aromatic, intercalation candidate

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